molecular formula C18H19N5O2 B2360668 2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-06-6

2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2360668
CAS No.: 899996-06-6
M. Wt: 337.383
InChI Key: XYWLNRMGJICNNF-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound with complex molecular architecture. This compound belongs to the class of heterocyclic compounds containing the pyrazolo[3,4-d]pyrimidine scaffold, known for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves multiple steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This is typically achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under controlled conditions, often in the presence of catalysts.

  • Attachment of the phenyl group: : The phenyl group is introduced through electrophilic aromatic substitution or other coupling reactions.

  • Introduction of the cyclopentyl group: : This involves nucleophilic substitution reactions where cyclopentyl groups are added.

  • Acetylation to form the acetamide linkage: : The final step often includes acetylation using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods: Industrial production generally scales up these laboratory methods, optimizing reaction conditions for yield and purity. Techniques like continuous flow reactors and automated synthesizers may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation to modify functional groups, potentially altering its pharmacological activity.

  • Reduction: : Reduction reactions can target the keto group in the structure.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.

Major Products:
  • Oxidation: : Oxidized derivatives with potential pharmacological changes.

  • Reduction: : Reduced analogs with modified activity.

  • Substitution: : Derivatives with functional groups altering solubility and reactivity.

Scientific Research Applications

Chemistry: In chemistry, this compound is explored for its reactivity and potential as an intermediate in synthesizing more complex molecules.

Biology: In biological research, it's investigated for its interaction with biological targets, contributing to understanding biochemical pathways.

Medicine: It shows promise in medicinal chemistry for developing new therapeutic agents, especially due to its potential interactions with specific molecular targets.

Industry: In industry, it's used as a building block for materials science applications and developing functional materials.

Comparison with Similar Compounds

Similar Compounds:

  • 2-cyclopentyl-N-(4-oxo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: : Similar structure with a methyl group instead of phenyl.

  • 2-cyclopentyl-N-(4-oxo-1-phenyl-1H-imidazo[3,4-d]pyrimidin-5(4H)-yl)acetamide: : Imidazo[3,4-d]pyrimidine core instead of pyrazolo[3,4-d]pyrimidine.

Uniqueness: The phenyl group attached to the pyrazolo[3,4-d]pyrimidine core imparts unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

2-cyclopentyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(10-13-6-4-5-7-13)21-22-12-19-17-15(18(22)25)11-20-23(17)14-8-2-1-3-9-14/h1-3,8-9,11-13H,4-7,10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWLNRMGJICNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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